Product packaging for Imidazole-5-ethanol, 1-methyl-2-nitro-(Cat. No.:CAS No. 23571-48-4)

Imidazole-5-ethanol, 1-methyl-2-nitro-

Cat. No.: B15478663
CAS No.: 23571-48-4
M. Wt: 171.15 g/mol
InChI Key: MMKOENPMBPNDHX-UHFFFAOYSA-N
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Description

Chemical Name: 1H-Imidazole-5-ethanol, α,1-dimethyl-2-nitro- CAS Number: 23571-49-5 Molecular Formula: C₇H₁₁N₃O₃ Structural Features:

  • A nitro (-NO₂) group at position 2 of the imidazole ring.
  • A methyl (-CH₃) group at position 1.
  • An ethanol (-CH₂CH₂OH) substituent at position 5.

This compound belongs to the nitroimidazole class, known for their antimicrobial and antiparasitic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O3 B15478663 Imidazole-5-ethanol, 1-methyl-2-nitro- CAS No. 23571-48-4

Properties

CAS No.

23571-48-4

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(3-methyl-2-nitroimidazol-4-yl)ethanol

InChI

InChI=1S/C6H9N3O3/c1-8-5(2-3-10)4-7-6(8)9(11)12/h4,10H,2-3H2,1H3

InChI Key

MMKOENPMBPNDHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Compound A : 1H-Imidazole-1-ethanol, α,2-dimethyl-4-nitro- (CAS 39893-64-6)
  • Molecular Formula : C₇H₁₁N₃O₃ (identical to the target compound).
  • Structural Differences :
    • Nitro group at position 4 instead of position 2.
    • Methyl groups at positions 1 and 2.
  • Implications :
    • Altered electronic distribution due to nitro group positioning may affect reactivity and solubility.
    • Position 4 nitro derivatives are less common in pharmaceuticals compared to position 2/5 nitroimidazoles .
Compound B : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (CAS not provided)
  • Structural Features :
    • Ester derivative of a nitroimidazole with a bromobenzoate group.
    • Methyl at position 2, nitro at position 5.
  • Applications :
    • Derived from metronidazole (a frontline antibiotic), this compound was synthesized for antiglycation studies .

Functional Group Variations

Compound C : 1H-Imidazole-1-ethanol,2-methyl-5-nitro-, 1-acetate (CAS 13182-82-6)
  • Structural Features: Acetylated ethanol substituent at position 1. Methyl at position 2, nitro at position 5.
  • Synthesis: Prepared via acetylation of the parent ethanol derivative, enhancing lipophilicity for improved bioavailability .
Compound D : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives
  • Synthesis :
    • Generated from 2-methyl-5-nitro-1H-imidazole and benzaldehydes using sodium methylate in DMSO .
  • Key Differences: Styryl (aromatic) group at position 2 instead of methyl. Potential applications in photodynamic therapy due to conjugated π-systems.

Key Research Findings

  • Positional Effects : Nitro groups at position 2 (target compound) vs. 4 (Compound A) influence electronic properties and biological targeting.
  • Biological Relevance : Metronidazole derivatives (e.g., Compound B) demonstrate the importance of nitroimidazole scaffolds in drug development .

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